1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate
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Overview
Description
1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of azetidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methylene chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate hydrochloride
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
Uniqueness
1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate is unique due to its specific structural features, such as the presence of two tert-butyl groups and the aminomethyl substituent.
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
ditert-butyl 3-(aminomethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-12(2,3)19-10(17)14(7-15)8-16(9-14)11(18)20-13(4,5)6/h7-9,15H2,1-6H3 |
InChI Key |
RBAVGNXQMXEYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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